molecular formula C16H16ClNO3S B2657882 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine CAS No. 954071-97-7

4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine

Cat. No.: B2657882
CAS No.: 954071-97-7
M. Wt: 337.82
InChI Key: CIVVOVICHKLWSK-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzenesulfonyl)-2-phenylmorpholine is a synthetic organic compound featuring a morpholine ring substituted at the 2-position with a phenyl group and at the 4-position with a 3-chlorobenzenesulfonyl group. This molecular architecture, which integrates sulfonamide and morpholine motifs, is of significant interest in medicinal chemistry and drug discovery research. Compounds containing morpholine rings are frequently explored for their potential biological activities and their ability to improve the physicochemical properties of drug-like molecules . Similarly, the benzenesulfonamide functional group is a privileged scaffold in the development of enzyme inhibitors, particularly targeting carbonic anhydrases, which are relevant in cancer research . Researchers are investigating structurally similar sulfonamide and morpholine-containing molecules as potential inhibitors of various biological targets. For instance, some α-ketothioamide compounds with a morpholine moiety are being studied for their role as inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine synthesis pathway that is upregulated in certain cancers . Other research into phenoxyethyl morpholine derivatives highlights their potential application as inhibitors of acetylcholinesterase, an important target in neurodegenerative disease research . This product is intended for research and development purposes in a laboratory setting. 4-(3-Chlorobenzenesulfonyl)-2-phenylmorpholine is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-chlorophenyl)sulfonyl-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c17-14-7-4-8-15(11-14)22(19,20)18-9-10-21-16(12-18)13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVVOVICHKLWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-phenylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine can be achieved through a continuous flow process. This method ensures better control over reaction conditions and higher yields. The process involves:

    Reactants: 3-chlorobenzenesulfonyl chloride and 2-phenylmorpholine

    Catalyst: A suitable base such as triethylamine

    Solvent: An organic solvent like dichloromethane

    Temperature: Controlled to optimize the reaction rate and yield

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, solvents like dichloromethane, and bases like triethylamine.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted sulfonyl derivatives.

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The phenyl group contributes to the compound’s binding affinity and specificity for its targets. The morpholine ring provides structural stability and enhances the compound’s solubility in organic solvents.

Comparison with Similar Compounds

4-[(4-Chlorophenyl)sulfonyl]-2-phenylmorpholine

  • Structural Differences : The benzenesulfonyl group in this analog carries a chlorine substituent at the para position (vs. meta in the target compound).
  • Molecular weight: 342.8 g/mol (vs. 342.8 g/mol for the target compound, suggesting similar bulk but distinct electronic profiles) .

4-[2-(3-Chlorophenyl)-4-(4-Chlorophenyl)sulfonyl-1,3-Oxazol-5-yl]morpholine

  • Structural Differences : Incorporates an oxazole ring fused to the sulfonyl group and a second 4-chlorophenyl substituent.
  • Implications :
    • The oxazole ring introduces rigidity, which may improve binding specificity in enzyme inhibition (e.g., kinase targets).
    • The dual chloro substitutions (3- and 4-positions) could enhance hydrophobic interactions but reduce solubility .

3-Chloro-N-[4-(4-Morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide

  • Structural Differences : Replaces the phenyl group at the 2-position of morpholine with a benzothiophene-carboxamide moiety.
  • The carboxamide group introduces hydrogen-bonding capability, which may improve target affinity compared to the parent compound .

4-({4-Methyl-5-[(3-Nitrobenzyl)sulfanyl]-4H-1,2,4-Triazol-3-yl}methyl)morpholine

  • Structural Differences : Features a triazole ring linked to a sulfanyl group and a nitrobenzyl substituent.
  • The nitro group may confer electrophilic reactivity, increasing susceptibility to metabolic reduction .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Potential Applications
4-(3-Chlorobenzenesulfonyl)-2-phenylmorpholine 3-Cl benzenesulfonyl, 2-phenyl 342.8 Sulfonyl, morpholine Enzyme inhibition, CNS targets
4-[(4-Chlorophenyl)sulfonyl]-2-phenylmorpholine 4-Cl benzenesulfonyl 342.8 Sulfonyl, morpholine Metabolic stability studies
4-[Oxazole-sulfonyl] derivative Oxazole, dual Cl substituents ~380 (estimated) Oxazole, sulfonyl Kinase inhibition
Benzothiophene-carboxamide analog Benzothiophene-carboxamide ~400 (estimated) Carboxamide, benzothiophene Receptor binding assays
Triazole-sulfanyl analog Triazole, sulfanyl, nitrobenzyl ~370 (estimated) Sulfanyl, triazole, nitro Redox-active drug candidates

Research Findings and Trends

  • Electronic Effects : Sulfonyl groups enhance stability and binding affinity, but meta vs. para chloro substitutions alter electron distribution, impacting interactions with targets like serotonin receptors or kinases .
  • Ring Systems : Rigid heterocycles (e.g., oxazole, triazole) improve selectivity but may reduce solubility, necessitating formulation optimization .
  • Biological Activity : Morpholine derivatives with sulfonyl groups are frequently explored in neuropharmacology due to their blood-brain barrier permeability .

Biological Activity

4-(3-Chlorobenzenesulfonyl)-2-phenylmorpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The molecular structure of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine can be represented as follows:

  • IUPAC Name : 4-(3-Chlorobenzenesulfonyl)-2-phenylmorpholine
  • Molecular Formula : C15_{15}H14_{14}ClN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 303.79 g/mol

The biological activity of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group in its structure is known to influence its pharmacological properties, potentially allowing it to act as an enzyme inhibitor or modulator.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical responses.
  • Receptor Interaction : It may interact with specific receptors, influencing signaling pathways that affect cell proliferation and apoptosis.

Biological Activity

Research indicates that 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound shows potential antimicrobial effects against certain bacterial strains.
  • Anticancer Properties : Investigations into its anticancer activity have shown promising results in inhibiting tumor cell growth in vitro.

Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionPotential inhibitor of specific metabolic enzymes

Case Studies

Several case studies have been conducted to explore the biological activities of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine:

  • Study on Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a therapeutic agent against infections.
  • Cancer Cell Line Study :
    • In vitro studies using cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine:

  • Mechanistic Studies : Investigations have revealed that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Synergistic Effects : Combination studies with other chemotherapeutic agents showed enhanced efficacy, suggesting potential for use in combination therapies.

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